

# N,N-Diisopropylformamide: A Technical Guide to its Applications in Organic Chemistry

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## Compound of Interest

Compound Name: **N,N-Diisopropylformamide**

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## Introduction

**N,N-Diisopropylformamide** (DIPF), a dialkylamide derivative, is a versatile organic compound with emerging applications in synthetic organic chemistry. While structurally similar to the widely used N,N-dimethylformamide (DMF), the presence of bulky isopropyl groups on the nitrogen atom imparts unique steric and electronic properties to the molecule. This technical guide provides an in-depth overview of the known and potential applications of **N,N-Diisopropylformamide**, focusing on its role as a reagent and a solvent. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of **N,N-Diisopropylformamide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	129.20 g/mol	<a href="#">[1]</a>
CAS Number	2700-30-3	<a href="#">[1]</a>
Appearance	Clear light brown liquid/oil	<a href="#">[1]</a>
Boiling Point	196 °C (lit.)	<a href="#">[1]</a>
Melting Point	10-11 °C (lit.)	<a href="#">[1]</a>
Density	0.89 g/mL at 25 °C (lit.)	<a href="#">[1]</a>
Refractive Index (n <sub>20</sub> /D)	1.437 (lit.)	<a href="#">[1]</a>
Flash Point	75 °C (167 °F) - closed cup	
Solubility	Slightly soluble in water. Soluble in chloroform and methanol.	<a href="#">[1]</a> <a href="#">[2]</a>
Thermal Stability	High boiling point suggests good thermal stability for high- temperature reactions.	<a href="#">[1]</a>

Spectroscopic data is crucial for the identification and characterization of **N,N-Diisopropylformamide**. The chemical ionisation and electron ionisation mass spectroscopic data, retention indices and NMR spectra of **N,N-diisopropylformamide** have been studied[\[1\]](#).

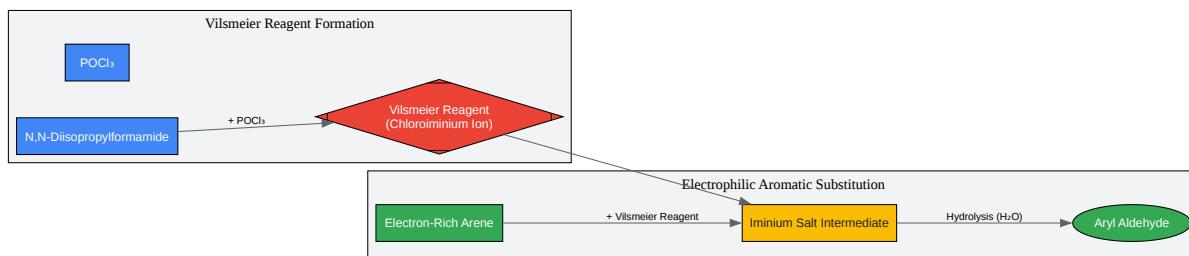
## Applications as a Reagent: The Vilsmeier-Haack Reaction

The most prominent application of **N,N-Diisopropylformamide** is as a precursor to the Vilsmeier reagent in the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[\[3\]](#)[\[4\]](#).

## Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

- Formation of the Vilsmeier Reagent: **N,N-Diisopropylformamide** reacts with an activating agent, typically phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ), to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent[4][5].
- Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde[4][5].



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Vilsmeier-Haack Reaction Mechanism.

## Experimental Protocol: Formylation of an Electron-Rich Arene

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation using **N,N-Diisopropylformamide**. Specific substrate and reaction conditions may require optimization. A similar procedure using DMF has been reported to yield 77% of the final aldehyde[5].

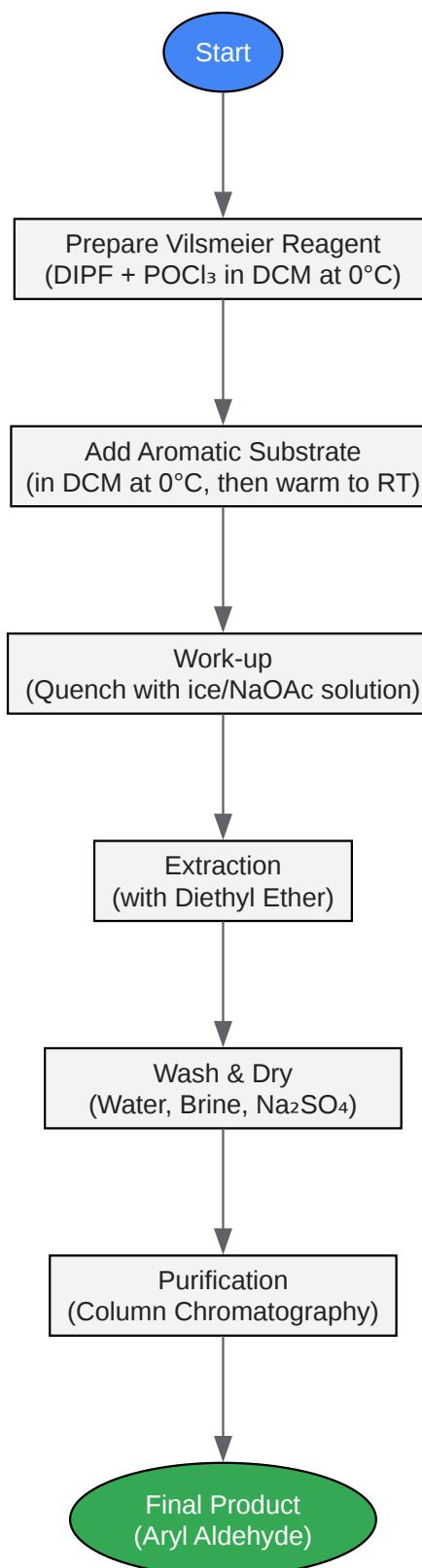
**Materials:**

- **N,N-Diisopropylformamide (DIPF)**
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate ( $\text{NaOAc}$ )
- Water
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- **Vilsmeier Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DCM and **N,N-Diisopropylformamide**. Cool the solution to 0 °C in an ice bath. Add  $\text{POCl}_3$  dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes.
- **Reaction with Substrate:** Dissolve the electron-rich aromatic substrate in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
- **Work-up:** Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing crushed ice and a solution of sodium acetate in water. Stir vigorously until the ice has melted.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether.

- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.



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General Experimental Workflow for Vilsmeier-Haack Formylation.

## Potential Applications as a Solvent

**N,N-Diisopropylformamide**'s high boiling point and polar aprotic nature suggest its potential as a solvent in various organic transformations, particularly those requiring elevated temperatures. While less common than DMF, its unique steric bulk may offer advantages in certain reactions by influencing reaction rates, selectivity, and catalyst stability.

## Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. These reactions often benefit from polar aprotic solvents which can dissolve a wide range of reactants and stabilize catalytic intermediates<sup>[6]</sup>. While specific examples detailing the use of **N,N-Diisopropylformamide** in these reactions are not prevalent in the reviewed literature, its properties make it a candidate for investigation as an alternative to more common solvents like DMF, NMP, or dioxane. The steric hindrance provided by the isopropyl groups might influence ligand exchange rates at the metal center, potentially impacting catalyst performance. For instance, in Suzuki-Miyaura couplings, the solvent can affect the selectivity of the reaction<sup>[7]</sup>.

## Synthesis of Heterocycles

The synthesis of heterocyclic compounds often involves polar reaction pathways and can benefit from high-boiling point solvents. **N,N-Diisopropylformamide** could serve as a suitable medium for such transformations. For example, the formylation of pyridine rings can be achieved by ortho-metallation followed by reaction with a formylating agent like DMF<sup>[8]</sup>. Given its role in the Vilsmeier-Haack reaction, **N,N-Diisopropylformamide** could potentially be used as both a solvent and a reagent in one-pot syntheses of formylated heterocycles.

## Potential Catalytic Applications

The lone pair of electrons on the nitrogen atom of **N,N-Diisopropylformamide** allows it to act as a Lewis base. While the steric bulk of the isopropyl groups may hinder its coordination to some Lewis acids, it could potentially serve as a catalyst in certain reactions. For example, formamides can act as Lewis base catalysts in SN reactions, facilitating the transformation of alcohols into other functional groups<sup>[9]</sup>. Further research is needed to explore the catalytic potential of **N,N-Diisopropylformamide** in various organic transformations.

# Applications in Pharmaceutical and Agrochemical Synthesis

The formyl group is a key functional group in many pharmaceutical and agrochemical intermediates. The Vilsmeier-Haack reaction, utilizing **N,N-Diisopropylformamide**, provides a direct route to such compounds. For example, the synthesis of sulfonamide intermediates, an important class of compounds in drug discovery, can involve formylation steps[10]. The ability to introduce a formyl group into complex molecules under relatively mild conditions makes this methodology valuable in the synthesis of new chemical entities.

## Conclusion

**N,N-Diisopropylformamide** is a versatile reagent with a primary, well-established role in the Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds. Its physicochemical properties, particularly its high boiling point and polar aprotic nature, suggest its potential as a solvent in a variety of organic reactions, including cross-coupling and heterocyclic synthesis, although these applications are less documented. The steric bulk of the diisopropylamino group may offer unique advantages in terms of selectivity and reactivity compared to less hindered dialkylformamides. While its catalytic applications are not yet widely explored, its Lewis basicity indicates potential in this area. Further research into the broader applications of **N,N-Diisopropylformamide** is warranted and could unveil new and valuable synthetic methodologies for the chemical and pharmaceutical industries.

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